4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a chemical compound with the molecular formula C17H12F2N2S3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorophenyl thiols react with the pyrimidine core.
Addition of Methylsulfanyl Group: The methylsulfanyl group is added through a thiolation reaction, where a methylthiolating agent reacts with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfur-containing groups.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfur-containing groups.
Substitution: New compounds with different substituents on the fluorophenyl groups.
Scientific Research Applications
4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis[(3-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
- 4,6-Bis[(3-bromophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
- 4,6-Bis[(3-iodophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
Uniqueness
4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Biological Activity
4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with two 3-fluorophenyl sulfanyl groups and a methylsulfanyl group. This unique arrangement may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives, including those similar to this compound. For instance, a related compound demonstrated significant antibacterial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL . The structure-activity relationship (SAR) indicates that the presence of fluorinated phenyl groups enhances antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 50 | S. aureus |
Related Compound B | 16 | E. coli |
Anticancer Activity
The anticancer properties of pyrimidine derivatives have been extensively studied. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A recent study reported an IC50 value of 4.2 µM for a related pyrimidine derivative against A375 melanoma cells . The mechanism appears to involve cell cycle arrest at the S phase and induction of apoptosis.
Table 2: Anticancer Activity of Pyrimidine Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
Related Compound C | 4.2 | A375 |
Related Compound D | 1.88 | MCF-7 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives against common pathogens. The results indicated that compounds with fluorinated aromatic rings exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .
- Anticancer Mechanism Exploration : Another investigation focused on the mechanism by which pyrimidine derivatives induce apoptosis in cancer cells. The study utilized flow cytometry and qRT-PCR to analyze gene expression related to apoptosis and cell cycle regulation, revealing that certain derivatives significantly downregulated anti-apoptotic genes while upregulating pro-apoptotic markers .
Properties
IUPAC Name |
4,6-bis[(3-fluorophenyl)sulfanyl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S3/c1-22-17-20-15(23-13-6-2-4-11(18)8-13)10-16(21-17)24-14-7-3-5-12(19)9-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPDHPVLDOSUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=CC(=C2)F)SC3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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